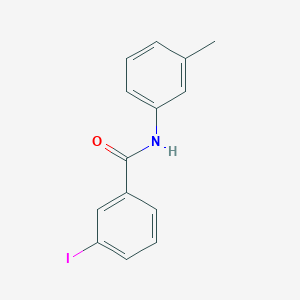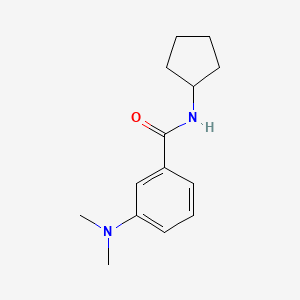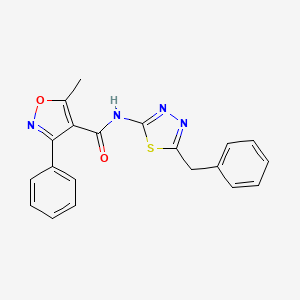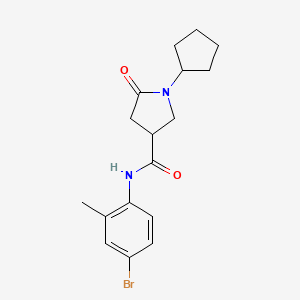![molecular formula C26H29N5OS B14960806 2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14960806.png)
2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidotriazine core, and a phenyl group substituted with a methylsulfanyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The pyrimidotriazine core is then synthesized through a series of cyclization reactions. The final step involves the attachment of the phenyl group substituted with a methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully chosen to optimize the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
科学研究应用
2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is studied for potential therapeutic applications. It may interact with specific biological targets, making it a candidate for drug development.
Medicine: Research is conducted to explore the compound’s potential as a pharmaceutical agent. Its effects on various biological pathways are investigated to identify possible medical uses.
Industry: The compound is used in the development of new materials and chemical products. Its properties are exploited to create innovative solutions in various industrial applications.
作用机制
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(4-benzylpiperidin-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone: This compound shares a similar piperidine and phenyl structure but differs in the core heterocyclic system.
N′-(1-benzylpiperidin-4-yl)acetohydrazide: Another compound with a benzylpiperidine moiety, but with different functional groups and biological activity.
Uniqueness
2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its pyrimidotriazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C26H29N5OS |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylsulfanylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C26H29N5OS/c1-18-16-23(32)31-24(21-8-10-22(33-2)11-9-21)28-25(29-26(31)27-18)30-14-12-20(13-15-30)17-19-6-4-3-5-7-19/h3-11,16,20,24H,12-15,17H2,1-2H3,(H,27,28,29) |
InChI 键 |
HFLAFQSDINRFPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)



![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B14960744.png)
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)


![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
![2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14960774.png)
![6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)


